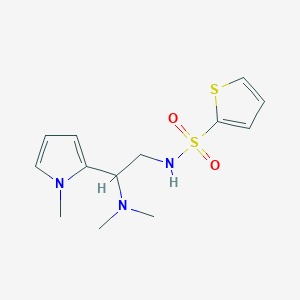
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H19N3O2S2 and its molecular weight is 313.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. The compound's structure includes a thiophene ring and a dimethylamino group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H19N3O2S2
- Molecular Weight : 313.43 g/mol
- IUPAC Name : N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide
- Purity : Typically 95% .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These effects are attributed to the inhibition of folic acid synthesis in bacteria, a mechanism common to many sulfonamides .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
For example, compounds with similar structures have been shown to effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to reduced viability .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the mechanisms through which this compound may exert its effects.
Synthesis and Evaluation
A notable study synthesized a series of Mannich bases related to this compound, screening them for biological activities. The results indicated that modifications in the chemical structure significantly influenced their antibacterial and anticancer properties .
| Compound | Activity | Mechanism |
|---|---|---|
| Mannich Base A | Antibacterial | Folate synthesis inhibition |
| Mannich Base B | Anticancer | Apoptosis induction |
Mechanistic Insights
The mechanism of action for sulfonamides like this compound often involves competitive inhibition of the enzyme dihydropteroate synthase, critical in bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth .
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-15(2)12(11-6-4-8-16(11)3)10-14-20(17,18)13-7-5-9-19-13/h4-9,12,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGXQHKSANGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














